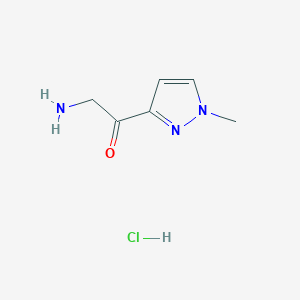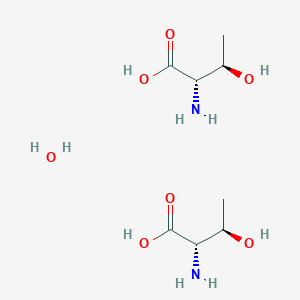
2-Amino-1-(1-methylpyrazol-3-yl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-1-(1-methylpyrazol-3-yl)ethanone;hydrochloride”, also known as AMPEH, is a pyrazole derivative . It has garnered interest in recent scientific research due to its potential biological properties.
Molecular Structure Analysis
The molecular formula of “this compound” is C6H10ClN3O, and its molecular weight is 175.62 . The InChI code is 1S/C6H9N3O.ClH/c1-9-3-2-5(8-9)6(10)4-7;/h2-3H,4,7H2,1H3;1H .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of various heterocyclic compounds through condensation reactions involving aminoazoles demonstrates the versatility of these compounds in creating structurally diverse molecules with potential applications in drug development and materials science. The study also discusses the mechanisms of these condensation reactions, providing insights into the chemical properties and reactivity of related compounds (Bajwa & Sykes, 1979).
Corrosion Inhibition
- Bipyrazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives show promise in protecting metal surfaces from corrosion, indicating potential industrial applications in metal preservation and maintenance (Bouklah et al., 2020).
Organic Synthesis and Medicinal Chemistry
- Research into the metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes to form indazoles highlights the utility of related compounds in the synthesis of complex heterocyclic structures, which are common in many pharmaceutical agents. This process outlines a method for constructing compounds with potential therapeutic applications (Counceller et al., 2012).
Polymer and Material Science
- The study of poly(amido-amine)s carrying amino and carboxyl groups derived from compounds similar to 2-Amino-1-(1-methylpyrazol-3-yl)ethanone hydrochloride explores their physicochemical and biological properties. These polymers exhibit potential as endosomolytic agents, suggesting applications in drug delivery and biomedical engineering (Ferruti et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-amino-1-(1-methylpyrazol-3-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-9-3-2-5(8-9)6(10)4-7;/h2-3H,4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWBGUKLQPPDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)



![N-(3,4-dichlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2599852.png)
![3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2599854.png)



![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)

![Benzo[d]thiazol-6-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2599863.png)
